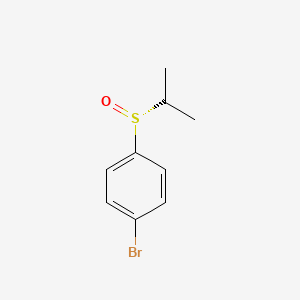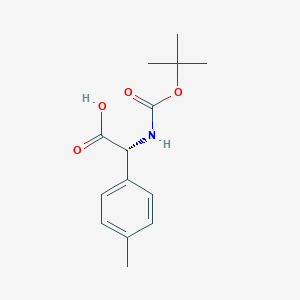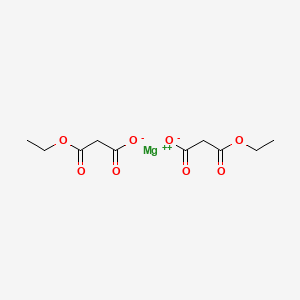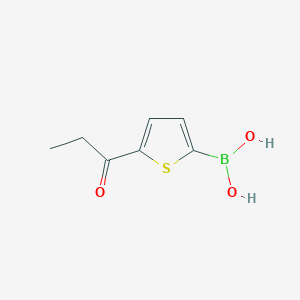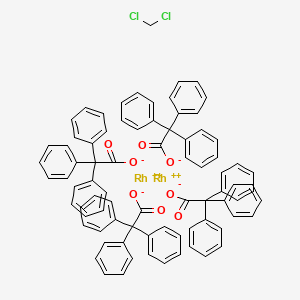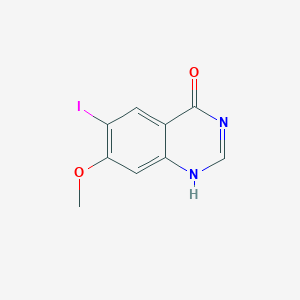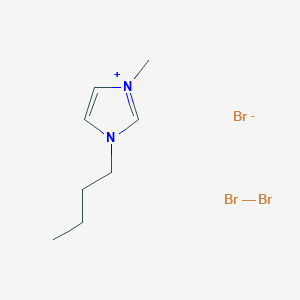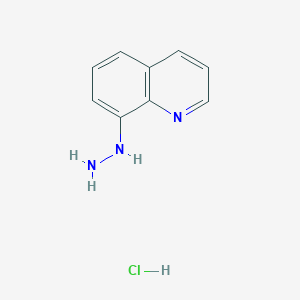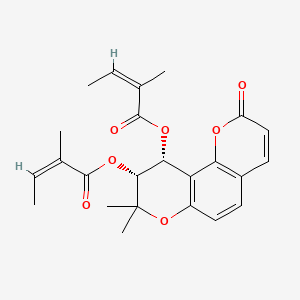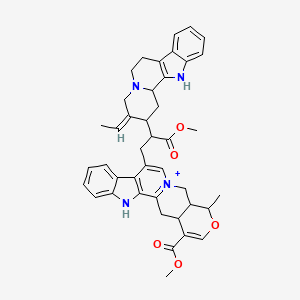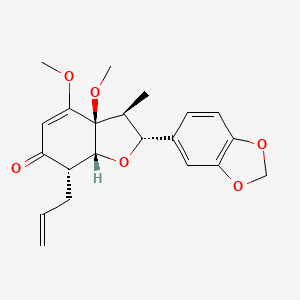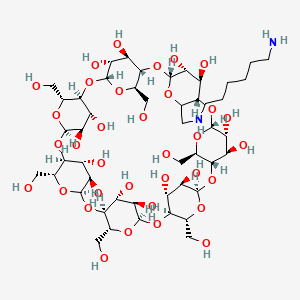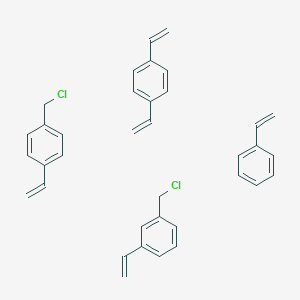
1,4-bis(ethenyl)benzene;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1,4-bis(ethenyl)benzene;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;styrene” is a complex mixture of organic compounds. Each component has unique properties and applications in various fields. These compounds are primarily used in the production of polymers and resins, which are essential in numerous industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
1,4-bis(ethenyl)benzene: : This compound can be synthesized through the dehydrohalogenation of 1,4-dichlorobenzene using a strong base such as potassium tert-butoxide in a solvent like dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to ensure complete conversion.
-
1-(chloromethyl)-3-ethenylbenzene: : This compound can be prepared by the chloromethylation of 3-ethenylbenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride. The reaction is conducted under reflux conditions to achieve high yields.
-
1-(chloromethyl)-4-ethenylbenzene: : Similar to the previous compound, this can be synthesized by the chloromethylation of 4-ethenylbenzene using formaldehyde and hydrochloric acid with a Lewis acid catalyst. The reaction conditions are also under reflux.
-
Styrene: : Styrene is commonly produced by the dehydrogenation of ethylbenzene. This industrial process involves passing ethylbenzene over a catalyst such as iron oxide at high temperatures (600-650°C) in the presence of steam.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : These compounds can undergo oxidation reactions to form corresponding epoxides or other oxygenated derivatives. For example, styrene can be oxidized to form styrene oxide using peracids like m-chloroperoxybenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can convert these compounds into their corresponding alkanes. For instance, 1,4-bis(ethenyl)benzene can be hydrogenated to form 1,4-bis(ethyl)benzene using a palladium catalyst under hydrogen gas.
-
Substitution: : These compounds can undergo various substitution reactions. For example, 1-(chloromethyl)-3-ethenylbenzene can undergo nucleophilic substitution with sodium methoxide to form 1-(methoxymethyl)-3-ethenylbenzene.
Common Reagents and Conditions
Oxidation: Peracids, oxygen, and catalysts like manganese dioxide.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Nucleophiles like sodium methoxide, potassium tert-butoxide.
Major Products
Epoxides: From oxidation reactions.
Alkanes: From reduction reactions.
Substituted benzenes: From substitution reactions.
Scientific Research Applications
These compounds have a wide range of applications in scientific research:
-
Chemistry: : They are used as monomers in the synthesis of polymers and copolymers. For example, styrene is a key monomer in the production of polystyrene, a widely used plastic.
-
Biology: : Some derivatives of these compounds are used in the study of biological processes and as intermediates in the synthesis of pharmaceuticals.
-
Medicine: : Certain compounds are investigated for their potential use in drug delivery systems and as therapeutic agents.
-
Industry: : These compounds are crucial in the production of resins, adhesives, and coatings. Styrene, in particular, is used in the manufacture of rubber, insulation materials, and fiberglass.
Mechanism of Action
The mechanism of action of these compounds varies depending on their application. For example, in polymerization reactions, the double bonds in 1,4-bis(ethenyl)benzene and styrene undergo radical polymerization to form long polymer chains. The presence of chloromethyl groups in 1-(chloromethyl)-3-ethenylbenzene and 1-(chloromethyl)-4-ethenylbenzene allows for further functionalization through nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- 1,2-bis(chloromethyl)benzene
- 1,3-bis(chloromethyl)benzene
- 1,4-bis(chloromethyl)benzene
Uniqueness
The uniqueness of these compounds lies in their specific functional groups and positions on the benzene ring, which dictate their reactivity and applications. For example, the presence of ethenyl groups in 1,4-bis(ethenyl)benzene and styrene makes them suitable for polymerization reactions, while the chloromethyl groups in 1-(chloromethyl)-3-ethenylbenzene and 1-(chloromethyl)-4-ethenylbenzene allow for further chemical modifications.
These compounds’ versatility and reactivity make them valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1,4-bis(ethenyl)benzene;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;styrene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10.2C9H9Cl.C8H8/c1-3-9-5-7-10(4-2)8-6-9;1-2-8-3-5-9(7-10)6-4-8;1-2-8-4-3-5-9(6-8)7-10;1-2-8-6-4-3-5-7-8/h3-8H,1-2H2;2*2-6H,1,7H2;2-7H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACFBBJPCVQBCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)CCl.C=CC1=CC=C(C=C1)C=C.C=CC1=CC=CC(=C1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36Cl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

